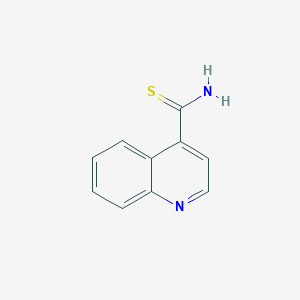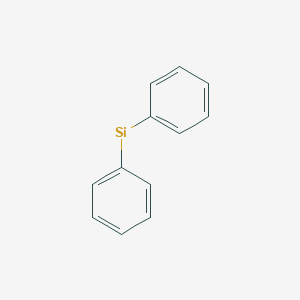
Diphénylsilane
Vue d'ensemble
Description
Diphenylsilane is an organosilicon compound with the chemical formula (C₆H₅)₂SiH₂. It is a colorless liquid that is used in various chemical reactions, particularly as a reducing agent and in hydrosilylation processes. The compound is known for its ability to donate hydrogen atoms, making it valuable in organic synthesis and industrial applications.
Applications De Recherche Scientifique
Diphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and in hydrosilylation reactions to synthesize various organic compounds.
Biology: Diphenylsilane derivatives are explored for their potential biological activities and as intermediates in the synthesis of biologically active molecules.
Medicine: Research is ongoing into the use of diphenylsilane derivatives in drug development and as potential therapeutic agents.
Mécanisme D'action
Target of Action
Diphenylsilane is an organosilicon compound that primarily targets carbonyl derivatives . It is used as an amide bond coupling reagent and alkene hydrosilylation precursor .
Mode of Action
The activation of diphenylsilane occurs in the presence of a catalytic amount of an N-heterocyclic carbene (NHC). This enables the hydrosilylation of carbonyl derivatives under mild conditions . A hypervalent silicon intermediate featuring strong Lewis acid character allows dual activation of both the carbonyl moiety and the hydride at the silicon center .
Biochemical Pathways
The biochemical pathways affected by diphenylsilane involve the hydrosilylation of carbonyl derivatives . This process leads to the synthesis of diverse aminosilanes . The catalytic system exhibits both versatility and efficacy in converting substrates with untouched double and triple carbon-carbon bonds .
Pharmacokinetics
Its physical properties such as boiling point (95-97 °c/13 mmhg) and density (0993 g/mL at 25 °C) suggest that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The result of diphenylsilane’s action is the formation of aminosilanes . These compounds are synthesized through the dehydrogenative coupling between silanes and amines . The process is facilitated by cobalt complexes featuring triazine-based PNP ligands .
Action Environment
The action of diphenylsilane is influenced by environmental factors such as temperature and the presence of a catalyst. For instance, the hydrosilylation of carbonyl derivatives occurs under mild conditions . The presence of an N-heterocyclic carbene (NHC) catalyst is crucial for the activation of diphenylsilane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenylsilane can be synthesized through the reduction of diphenylchlorosilane. The typical procedure involves dissolving diphenylchlorosilane in tetrahydrofuran and adding a catalyst. The reaction is carried out at temperatures between -10°C and 0°C. Once the reaction is complete, the product is added to an inorganic acid dilute solution under ice bath conditions, followed by extraction of the organic layer to obtain diphenylsilane .
Industrial Production Methods
In industrial settings, diphenylsilane is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylsilane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of carbonyl compounds and other functional groups.
Hydrosilylation: Diphenylsilane is used in the hydrosilylation of alkenes and alkynes, where it adds across the double or triple bond.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Catalysts: N-heterocyclic carbenes, rhodium complexes, and nickel precatalysts are commonly used to activate diphenylsilane for various reactions
Solvents: Tetrahydrofuran and toluene are frequently used as solvents in reactions involving diphenylsilane.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
Alcohols: Reduction of carbonyl compounds with diphenylsilane often yields alcohols.
Silicon-containing compounds: Hydrosilylation reactions result in the formation of silicon-containing organic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Similar to diphenylsilane but with one phenyl group and two hydrogen atoms attached to silicon.
Triphenylsilane: Contains three phenyl groups attached to silicon, making it less reactive than diphenylsilane.
Dimethylphenylsilane: Contains one phenyl group and two methyl groups attached to silicon.
Uniqueness of Diphenylsilane
Diphenylsilane is unique due to its balanced reactivity and stability. It is more reactive than triphenylsilane due to the presence of two hydrogen atoms, which makes it a better reducing agent and hydrosilylation reagent. Its ability to participate in a wide range of reactions under mild conditions makes it a versatile compound in organic synthesis .
Propriétés
InChI |
InChI=1S/C12H10Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYFPNZHLXDIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883568 | |
| Record name | Benzene, 1,1'-silylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Diphenylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13263 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
775-12-2, 17950-94-6 | |
| Record name | Diphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC168693 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-silylenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-silylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diphenylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT2G9H7LNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diphenylsilane?
A1: Diphenylsilane has the molecular formula (C₆H₅)₂SiH₂ and a molecular weight of 184.33 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize diphenylsilane?
A2: Diphenylsilane can be characterized using various spectroscopic techniques such as infrared (IR) [], Raman [], ¹H NMR, ¹³C NMR [, , , ], and ²⁹Si NMR [].
Q3: What is the significance of the Si-H bond polarity in diphenylsilane?
A3: The significant electronegativity difference between silicon and hydrogen results in a polar Si-H bond []. This polarity influences diphenylsilane's reactivity, particularly in reactions like hydrosilylation.
Q4: How does the presence of catalysts affect the stability of diphenylsilane?
A4: Catalysts, especially those containing transition metals like chloroplatinic acid, can significantly accelerate the disproportionation of diphenylsilane [].
Q5: What type of polymers incorporate diphenylsilane units to enhance properties?
A5: Diphenylsilane is incorporated into various polymers, including polyfluorenes [], poly(amide-imide)s [, ], polyquinolines [], and polysiloxanes [], to improve properties such as solubility, thermal stability, and light emission.
Q6: How is diphenylsilane utilized in hydrosilylation reactions?
A6: Diphenylsilane serves as a hydrosilane source in hydrosilylation reactions, where its Si-H bond adds across a multiple bond, typically an olefin, in the presence of a catalyst [, , ].
Q7: What catalysts are effective in promoting diphenylsilane-mediated hydrosilylation?
A7: Transition metal complexes, particularly those of rhodium [, , ], palladium [, ], and titanium [], effectively catalyze hydrosilylation reactions involving diphenylsilane.
Q8: Can diphenylsilane participate in reactions other than hydrosilylation?
A8: Yes, diphenylsilane can be used as a reducing agent for carbonyl compounds [] and imines [] in the presence of Lewis acid catalysts like aluminum chloride. It can also participate in dehydrogenative coupling reactions to form Si-Si bonds [].
Q9: How does the structure of the silane affect its reactivity in photoinduced hydrosilylation?
A9: The presence of two or three phenyl groups on the silicon atom, as in diphenylsilane and triphenylsilane, enhances the efficiency of photoinduced hydrosilylation, likely due to stabilization of the silyl radical intermediate [].
Q10: What is the role of diphenylsilane in the synthesis of silicon-containing peptides?
A10: Diphenylsilane serves as a starting material for constructing the carbon-silicon backbone of silanediol peptide isosteres []. Its sequential functionalization allows for the introduction of peptide-like functionalities.
Q11: How is computational chemistry employed to study diphenylsilane?
A11: Computational methods like Density Functional Theory (DFT) are used to predict vibrational frequencies [], simulate absorption spectra [], and calculate reaction energetics [] of diphenylsilane and its reactions.
Q12: How does the structure of diphenylsilane influence its reactivity in catalytic reactions?
A12: The steric bulk of the phenyl groups in diphenylsilane can influence its reactivity and selectivity in catalytic reactions, such as hydrosilylation [, ]. For instance, bulkier substituents on the silane can lead to lower catalytic activity.
Q13: How does the nature of the electron-withdrawing group affect the performance of silane derivatives in OLEDs?
A13: The electron-withdrawing strength of the substituent on the diphenylsilane moiety influences the electron transport properties and hence the performance of the resulting material in organic light-emitting diodes (OLEDs) []. Stronger electron-withdrawing groups generally enhance electron transport.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane](/img/structure/B1312228.png)
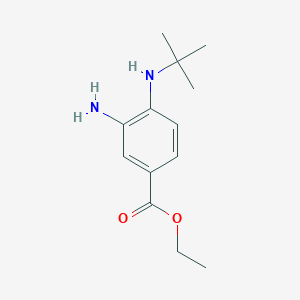
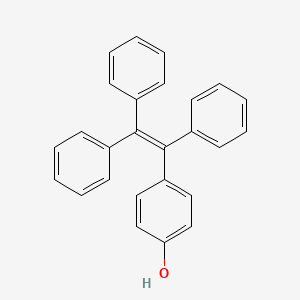
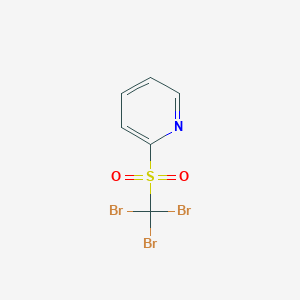
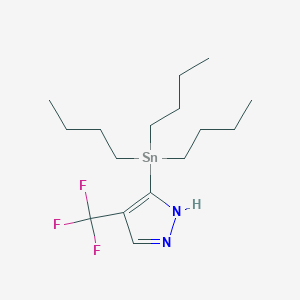

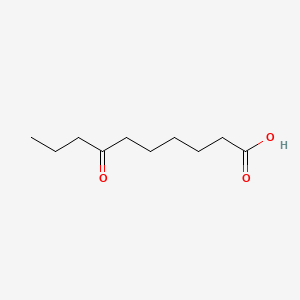
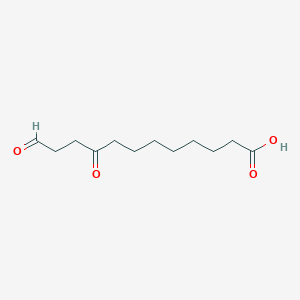
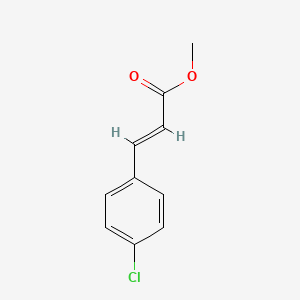
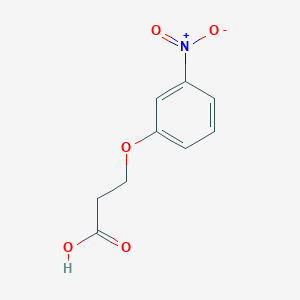
![6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B1312259.png)
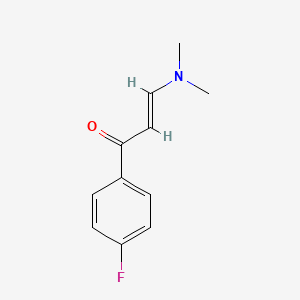
![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1312263.png)
